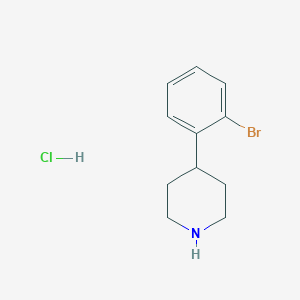

4-(2-Bromophenyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

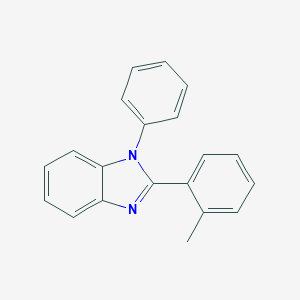

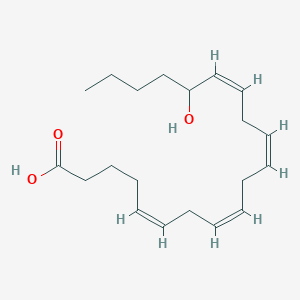

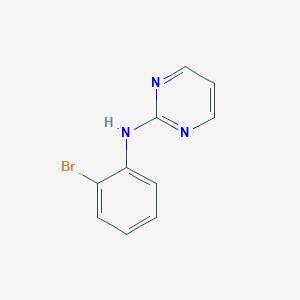

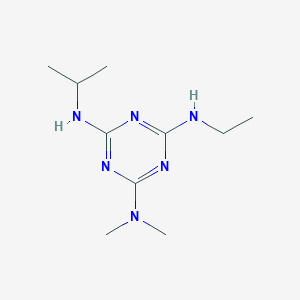

4-(2-Bromophenyl)piperidine hydrochloride is a compound with a molecular weight of 276.6 . It is a derivative of piperidine and is used as an intermediate in manufacturing pharmaceutical drugs and chemicals .

Molecular Structure Analysis

The molecular structure of 4-(2-Bromophenyl)piperidine hydrochloride is represented by the InChI code1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H . This indicates that the compound consists of a piperidine ring attached to a bromophenyl group, along with a hydrochloride group.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- A study involved the synthesis of thiol adducts from 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride, revealing insights into the formation of zwitterions and their selectivity towards malignant diseases (Dimmock et al., 1995).

- Research on the crystal and molecular structure of 4-carboxypiperidinium chloride showed the importance of hydrogen bonding patterns in this class of compounds (Szafran et al., 2007).

Medicinal Chemistry and Therapeutic Potential

- Piperidine derivatives have been investigated for their potential in inhibiting blood platelet aggregation and analgesic effects. This research provides valuable insights for developing new therapeutic agents (Grisar et al., 1976).

- A study on the synthesis and cytotoxic evaluation of various 1-ethyl-4-piperidinol derivatives highlighted their potential as cytotoxic and anticancer agents (Dimmock et al., 1998).

Catalysis and Chemical Reactions

- Research on the palladium-catalyzed amination of meso-bromophenylporphyrins with hydroxypiperidines provides insights into the synthesis of porphyrins containing hydroxypiperidine fragments (Artamkina et al., 2008).

Biochemical Studies

- The study of piperidine derivatives in models of pain and platelet aggregation highlighted their role in blocking prostaglandins, contributing to the understanding of their analgesic and antiplatelet properties (Saify et al., 2012).

Analytical Chemistry Applications

- An application in the determination of Fexofenadine Hydrochloride using a Bromate-Bromide mixture, demonstrating the compound's utility in analytical chemistry (Raghu et al., 2018).

Safety And Hazards

Direcciones Futuras

Piperidine derivatives, including 4-(2-Bromophenyl)piperidine hydrochloride, continue to be a subject of interest in pharmaceutical research due to their therapeutic potential . Future research may focus on exploring their potential applications in treating various types of cancers and other diseases .

Propiedades

IUPAC Name |

4-(2-bromophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHWIDOATOABMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620372 |

Source

|

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)piperidine hydrochloride | |

CAS RN |

1198285-51-6 |

Source

|

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)